molecular formula C13H19NO4 B13348763 Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate

Cat. No.: B13348763
M. Wt: 253.29 g/mol
InChI Key: NJBRYMXBBIKKMO-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate typically involves the reaction of 3,4-dimethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The methoxy groups on the benzyl ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-amino-2-(3,4-dimethoxybenzyl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

Uniqueness

Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-5,7,10H,6,8,14H2,1-3H3

InChI Key

NJBRYMXBBIKKMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)OC)OC

Origin of Product

United States

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